4-Isopropyl-2,3-dihydro-1H-indene
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Overview
Description
4-Isopropyl-2,3-dihydro-1H-indene is an organic compound belonging to the indene family. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentane ring. This particular compound features an isopropyl group attached to the fourth carbon of the indene structure. It is a colorless liquid with a distinct aromatic odor and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-2,3-dihydro-1H-indene can be achieved through several methods. One common approach involves the hydrogenation of 4-isopropylindene. This reaction typically uses a palladium or platinum catalyst under hydrogen gas at elevated temperatures and pressures . Another method involves the cyclization of 4-isopropylphenylacetic acid under acidic conditions to form the indene ring structure .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation due to its efficiency and scalability. The process involves the use of a continuous flow reactor where 4-isopropylindene is hydrogenated in the presence of a palladium catalyst supported on carbon. The reaction is carried out at temperatures ranging from 100 to 150°C and pressures of 10 to 20 atmospheres .
Chemical Reactions Analysis
Types of Reactions: 4-Isopropyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 4-isopropylindane using hydrogen gas and a metal catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 4-Isopropylindanone.
Reduction: 4-Isopropylindane.
Substitution: Various halogenated derivatives depending on the halogen used.
Scientific Research Applications
4-Isopropyl-2,3-dihydro-1H-indene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Isopropyl-2,3-dihydro-1H-indene varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors. For example, as a retinoic acid receptor agonist, it binds to the receptor and modulates gene transcription, leading to effects on cell differentiation and proliferation . The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
2,3-Dihydro-1H-indene: Lacks the isopropyl group, making it less hydrophobic and potentially altering its reactivity and biological activity.
4,7-Dimethyl-2,3-dihydro-1H-indene: Contains two methyl groups instead of an isopropyl group, which can affect its steric properties and reactivity.
1H-Indene-4-carboxaldehyde, 2,3-dihydro-: Features a formyl group, making it more reactive in nucleophilic addition reactions.
Uniqueness: 4-Isopropyl-2,3-dihydro-1H-indene is unique due to the presence of the isopropyl group, which influences its hydrophobicity, steric properties, and reactivity. This makes it a valuable compound in the synthesis of specialized chemicals and in research applications where specific molecular interactions are desired .
Properties
Molecular Formula |
C12H16 |
---|---|
Molecular Weight |
160.25 g/mol |
IUPAC Name |
4-propan-2-yl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C12H16/c1-9(2)11-7-3-5-10-6-4-8-12(10)11/h3,5,7,9H,4,6,8H2,1-2H3 |
InChI Key |
AUNDLLOFYWDKGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC2=C1CCC2 |
Origin of Product |
United States |
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